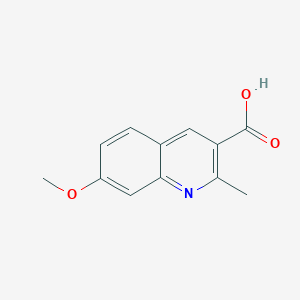

7-Methoxy-2-methylquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

7-methoxy-2-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-10(12(14)15)5-8-3-4-9(16-2)6-11(8)13-7/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQMSEMHUXMTQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC(=CC2=N1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355925 | |

| Record name | 7-methoxy-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470702-34-2 | |

| Record name | 7-methoxy-2-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methoxy-2-methylquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Methoxy-2-methylquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the synthesis of 7-Methoxy-2-methylquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug discovery. The described pathway follows a two-step process involving a Friedländer annulation followed by ester hydrolysis. This guide includes detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a well-established two-step reaction sequence. The core of this synthesis is the Friedländer annulation, a classic and efficient method for constructing the quinoline ring system.[1]

The overall pathway can be summarized as follows:

-

Step 1: Friedländer Annulation. The synthesis commences with the acid-catalyzed condensation of 2-amino-4-methoxyacetophenone with ethyl acetoacetate. This reaction forms the quinoline ring, yielding the intermediate compound, ethyl 7-methoxy-2-methylquinoline-3-carboxylate.

-

Step 2: Ester Hydrolysis. The ethyl ester intermediate is then subjected to basic hydrolysis to cleave the ester group, affording the final product, this compound.

This synthetic route is reliable and provides good yields of the target molecule.

Experimental Protocols

Step 1: Synthesis of Ethyl 7-methoxy-2-methylquinoline-3-carboxylate (Friedländer Annulation)

Materials:

-

2-amino-4-methoxyacetophenone

-

Ethyl acetoacetate

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate solution

-

Ethyl acetate

-

Anhydrous Sodium Sulfate

-

Brine solution

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 2-amino-4-methoxyacetophenone in ethanol.

-

To this solution, add 1.2 equivalents of ethyl acetoacetate.

-

Add a catalytic amount (2-3 drops) of concentrated hydrochloric acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure ethyl 7-methoxy-2-methylquinoline-3-carboxylate.[1]

Step 2: Synthesis of this compound (Ester Hydrolysis)

Materials:

-

Ethyl 7-methoxy-2-methylquinoline-3-carboxylate

-

Tetrahydrofuran (THF)

-

2 N aqueous Lithium Hydroxide (LiOH) solution

-

1 N aqueous Hydrochloric Acid (HCl)

Procedure:

-

Dissolve 1.0 equivalent of ethyl 7-methoxy-2-methylquinoline-3-carboxylate in tetrahydrofuran.

-

Add 3.0 equivalents of 2 N aqueous lithium hydroxide solution.

-

Stir the reaction mixture at room temperature for 65 hours.

-

Remove the tetrahydrofuran in vacuo.

-

Acidify the residue to a pH of 4 with 1 N aqueous hydrochloric acid.

-

Dilute the mixture with water, which will cause the product to precipitate.

-

Collect the precipitate by filtration and dry under vacuum to obtain this compound.[2]

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-amino-4-methoxyacetophenone | 4075-07-8 | C₉H₁₁NO₂ | 165.19 |

| Ethyl acetoacetate | 141-97-9 | C₆H₁₀O₃ | 130.14 |

| Ethyl 7-methoxy-2-methylquinoline-3-carboxylate | 86210-91-5 | C₁₄H₁₅NO₃ | 245.27 |

| This compound | 470702-34-2 | C₁₂H₁₁NO₃ | 217.22 |

Table 2: Reaction Yields and Physical Properties

| Compound Name | Typical Yield (%) | Melting Point (°C) | Appearance |

| Ethyl 7-methoxy-2-methylquinoline-3-carboxylate | ~85-95 | Not reported | Not reported |

| This compound | ~96[2] | Not reported | White solid[2] |

Note: Yields are dependent on reaction scale and purification methods. The provided yield for the hydrolysis step is based on a similar substrate.[2]

Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthesis pathway of this compound.

Conclusion

This technical guide outlines a robust and efficient two-step synthesis of this compound. The described Friedländer annulation followed by ester hydrolysis provides a reliable method for obtaining this valuable quinoline derivative for research and development purposes. The detailed protocols and compiled data serve as a practical resource for scientists in the field.

References

7-Methoxy-2-methylquinoline-3-carboxylic acid chemical properties

An In-Depth Technical Guide to 7-Methoxy-2-methylquinoline-3-carboxylic Acid

Introduction

This compound is a heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, forming the core structure of numerous synthetic compounds with a wide range of biological activities. Derivatives of quinoline-3-carboxylic acid have been investigated for their potential as antiproliferative, anti-inflammatory, and antimicrobial agents.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties, spectral data, and potential biological activities of this compound, synthesized for researchers and professionals in drug development.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. While some experimental data is limited, predicted properties from computational models provide valuable insights.

Table 1: Compound Identification

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃ | [4][5] |

| Molecular Weight | 217.22 g/mol | |

| Monoisotopic Mass | 217.0739 Da | [5] |

| CAS Number | 470702-34-2 | [4] |

| MDL Number | MFCD03085776 | [4] |

| PubChem CID | 818248 | [5] |

| InChI | 1S/C12H11NO3/c1-7-10(12(14)15)5-8-3-4-9(16-2)6-11(8)13-7/h3-6H,1-2H3,(H,14,15) | [5] |

| InChIKey | XBQMSEMHUXMTQF-UHFFFAOYSA-N | [5] |

| SMILES | CC1=C(C=C2C=CC(=CC2=N1)OC)C(=O)O | [5] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid | |

| Melting Point | Not available in cited literature. | |

| Boiling Point | Not available in cited literature. | |

| Solubility | Not available in cited literature. | |

| XlogP (Predicted) | 2.1 | [5] |

Spectral Data

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methyl group (C2-CH₃), a singlet for the methoxy group (C7-OCH₃), and a broad singlet for the carboxylic acid proton (-COOH).

-

FT-IR: Key vibrational bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C=C and C=N stretches of the quinoline ring (~1500-1600 cm⁻¹), and C-O stretching of the methoxy group.[6][7]

Table 3: Predicted Mass Spectrometry Data (Collision Cross Section)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 218.08118 | 144.7 |

| [M+Na]⁺ | 240.06312 | 154.5 |

| [M-H]⁻ | 216.06662 | 147.3 |

| [M+NH₄]⁺ | 235.10772 | 162.7 |

| [M+K]⁺ | 256.03706 | 151.7 |

| Source: Data predicted using CCSbase.[5] |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, a general and plausible method can be derived from established named reactions for quinoline synthesis, such as the Doebner-von Miller reaction.

General Synthesis Protocol (Hypothetical):

-

Reactant Preparation:

-

Dissolve p-anisidine (1.0 eq) in an acidic medium, typically concentrated hydrochloric acid or sulfuric acid.

-

Separately, prepare a solution of ethyl acetoacetate (1.0 eq) and an aldehyde, such as acetaldehyde or its equivalent (e.g., crotonaldehyde).

-

-

Condensation and Cyclization:

-

Slowly add the ethyl acetoacetate/aldehyde mixture to the acidic solution of p-anisidine under controlled temperature conditions (e.g., 0-10 °C).

-

An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or ferric chloride) is often required for the cyclization and aromatization steps.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the mixture with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product, which would be the ethyl ester of the target molecule.

-

Filter the precipitate, wash it thoroughly with water, and dry it.

-

-

Hydrolysis:

-

Suspend the crude ethyl ester in an alcoholic solvent (e.g., ethanol).

-

Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Reflux the mixture for 2-4 hours to hydrolyze the ester to the carboxylic acid.

-

-

Purification:

-

After hydrolysis, cool the solution and acidify it with a mineral acid (e.g., HCl) to a pH of ~3-4 to precipitate the final this compound.

-

Filter the solid product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain the purified compound.

-

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is scarce. However, the broader class of quinoline-3-carboxylic acid derivatives has shown significant promise in several therapeutic areas.

-

Antiproliferative Activity: Many quinoline derivatives have been evaluated for their anticancer properties. They have demonstrated the ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and leukemia (K562) cells.[1] The mechanism for some related compounds may involve the modulation of key signaling pathways.

-

Anti-Inflammatory Properties: Studies on related quinoline carboxylic acids have shown they can exhibit significant anti-inflammatory effects in cellular models, such as in lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines.[2]

-

Enzyme Inhibition: The quinoline core is present in various enzyme inhibitors. For instance, quinoline-2-carboxylic acid has been shown to inhibit α-glucosidase and α-amylase, suggesting potential applications in managing diabetes.[8]

-

Signaling Pathway Modulation: A derivative of an analogous scaffold, indolo[2,3-b]quinoline, was found to exert its cytotoxic effects in colorectal cancer cells by targeting the PI3K/AKT/mTOR signaling pathway.[9] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in many cancers. It is plausible that this compound could be investigated for similar activity.

Visualizations

The following diagrams illustrate a potential synthesis workflow and a hypothetical biological mechanism of action based on related compounds.

Safety Information

-

Hazard: The compound is classified as an irritant.[4] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this chemical.

Conclusion

This compound represents a molecule of interest within the broader, biologically active class of quinoline carboxylic acids. While comprehensive experimental data regarding its physical properties and specific biological functions are not widely published, its structural similarity to known antiproliferative and anti-inflammatory agents suggests it is a candidate for further investigation. The synthesis can likely be achieved through established methods, and its potential to modulate key cellular signaling pathways, such as the PI3K/AKT/mTOR cascade, warrants exploration in future research endeavors.

References

- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajchem-a.com [ajchem-a.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. PubChemLite - this compound (C12H11NO3) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Landscape of Quinoline-3-Carboxylic Acids: A Technical Guide to In Vitro Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities. Among these, the quinoline-3-carboxylic acid moiety has garnered significant attention as a pharmacophore with considerable therapeutic potential. While specific biological activity data for 7-Methoxy-2-methylquinoline-3-carboxylic acid is not extensively available in publicly accessible literature, the broader class of quinoline-3-carboxylic acid derivatives has demonstrated compelling anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth overview of the biological activity screening of these compounds, presenting collated quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Biological Activities of Quinoline-3-Carboxylic Acid Derivatives

Derivatives of quinoline-3-carboxylic acid have been investigated for several key pharmacological effects. The primary areas of interest include their ability to inhibit cancer cell proliferation, modulate inflammatory responses, and restrict the growth of pathogenic microorganisms.

Anticancer Activity

Quinoline-3-carboxylic acid derivatives have shown promise as antiproliferative agents against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth.[1]

Table 1: Anticancer Activity of Quinoline-3-Carboxylic Acid Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 2,4-disubstituted quinoline-3-carboxylic acids | MCF-7 (Breast Cancer) | Micromolar Inhibition | [2] |

| 2,4-disubstituted quinoline-3-carboxylic acids | K562 (Leukemia) | Micromolar Inhibition | [2] |

| Quinoline-3-carboxylate derivatives | MCF-7 (Breast Cancer) | 0.33 (for compound 4m) | [3] |

| Quinoline-3-carboxylate derivatives | K562 (Leukemia) | 0.28 (for compound 4k) | [3] |

| 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | MCF-7 (Breast Cancer) | 1.73 ± 0.27 µg/mL | [4] |

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a range of diseases. Certain quinoline-3-carboxylic acids have been evaluated for their ability to suppress inflammatory responses. A common in vitro model for this involves the use of lipopolysaccharide (LPS) to stimulate macrophages, which then produce inflammatory mediators like nitric oxide (NO).

Table 2: Anti-inflammatory Activity of Quinoline-3-Carboxylic Acid Derivatives

| Compound Class | Assay | Cell Line | Activity | Reference |

| Quinoline-3-carboxylic acids | LPS-induced inflammation | RAW264.7 (Mouse Macrophages) | Appreciable anti-inflammatory affinities | [5] |

| Quinoline derivatives | Inhibition of NF-κB induced luciferase | HeLa | Inhibition at concentrations as low as 5 µM | [6] |

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Quinoline derivatives have a long history in this area, with fluoroquinolones being a notable class of antibiotics. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

Table 3: Antimicrobial Activity of Quinoline Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| N-methylbenzofuro[3,2-b]quinoline derivative | Vancomycin-resistant E. faecium | 4 | [7] |

| 9-bromo substituted indolizinoquinoline-5,12-dione derivative | S. aureus ATCC25923 | 0.031 | [7] |

| 9-bromo substituted indolizinoquinoline-5,12-dione derivative | MRSA ATCC43300 | 0.063 | [7] |

| Coumarin-3-carboxylic acid with thioether quinoline | Xanthomonas oryzae pv oryzae (Xoo) | 11.05 (EC50) | [8] |

| Coumarin-3-carboxylic acid with thioether quinoline | Acidovorax citrulli (Aac) | 8.05 (EC50) | [8] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Key Signaling Pathways

The biological effects of quinoline derivatives are often mediated through their interaction with key intracellular signaling pathways that regulate cell fate and inflammatory responses.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival.[9] Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development.[9][10] Several quinoline derivatives have been identified as inhibitors of this pathway.[10][11]

References

- 1. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening and identification of novel biologically active natural compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Unraveling the Therapeutic Potential of Quinoline-3-Carboxylic Acids: A Review of Mechanistic Insights

For Immediate Release

Shanghai, China – December 26, 2025 – While the precise mechanism of action for 7-Methoxy-2-methylquinoline-3-carboxylic acid remains to be elucidated in publicly available scientific literature, the broader class of quinoline-3-carboxylic acid derivatives has garnered significant attention in the fields of medicinal chemistry and pharmacology. These compounds have been investigated for a range of therapeutic applications, with research pointing towards several distinct mechanisms of action, including antiproliferative, anti-inflammatory, and enzyme inhibitory activities. This technical guide provides an in-depth overview of the current understanding of the mechanisms of action for structurally related quinoline-3-carboxylic acid derivatives, offering valuable insights for researchers and drug development professionals.

Antiproliferative and Anticancer Activity

Derivatives of quinoline-3-carboxylic acid have demonstrated notable potential as anticancer agents. Studies have explored their efficacy against various cancer cell lines, with investigations pointing towards a multi-faceted mechanism of action.

One proposed mechanism for the selective anticancer activity of certain 2,4-disubstituted quinoline-3-carboxylic acid derivatives relates to their pKa values.[1] The acidic tumor microenvironment is thought to enhance the uptake and concentration of these compounds in cancer cells compared to non-cancerous cells.[1] This selectivity is a critical aspect of developing safer and more effective cancer therapies.

Some quinoline derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells. For instance, certain indolo[2,3-b] quinoline derivatives have been found to exert their cytotoxic effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth and survival.

Signaling Pathway: PI3K/AKT/mTOR Inhibition

The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell proliferation, growth, and survival. Its aberrant activation is a common feature in many cancers. Certain quinoline derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by certain quinoline derivatives.

Quantitative Data: Antiproliferative Activity of Quinoline Derivatives

| Compound Class | Cell Line(s) | IC50 | Reference |

| 2,4-disubstituted quinoline-3-carboxylic acids | MCF-7, K562 | Micromolar range | [1] |

| 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives | MCF-7 | 1.73 ± 0.27 µg/mL (for compound 7c) |

Protein Kinase Inhibition

Another significant mechanism of action for quinoline-3-carboxylic acid derivatives is the inhibition of protein kinases. Protein kinases are crucial enzymes that regulate a wide array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer.

Specifically, derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2.[2] CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and contributes to tumor development and progression. Inhibition of CK2 by these quinoline derivatives presents a promising avenue for cancer therapy.

Experimental Workflow: Kinase Inhibition Assay

The inhibitory activity of compounds against protein kinases is typically determined using in vitro kinase assays.

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Quantitative Data: Protein Kinase CK2 Inhibition

| Compound Class | IC50 Range | Reference |

| 3-quinoline carboxylic acid derivatives | 0.65 to 18.2 µM | [2] |

P2X7 Receptor Antagonism

Certain quinoline-carboxamide derivatives have been identified as antagonists of the P2X7 receptor (P2X7R). The P2X7R is an ATP-gated ion channel that is involved in inflammation and immune responses. Its overexpression has been linked to various pathological conditions, including cancer. By blocking the activity of P2X7R, these quinoline derivatives may offer therapeutic benefits in inflammatory diseases and certain types of cancer.

Logical Relationship: P2X7R Antagonism

The antagonism of the P2X7 receptor by quinoline derivatives prevents the downstream signaling cascade initiated by ATP binding, which includes ion flux and the release of pro-inflammatory cytokines.

Caption: Mechanism of P2X7 receptor antagonism by quinoline derivatives.

Quantitative Data: P2X7R Antagonism

| Compound Class | Target | IC50 | Reference |

| Quinoline-6-carboxamide derivatives | h-P2X7R | 0.566 µM (for 4-iodo compound 2f) |

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (quinoline derivatives) and a vehicle control. A positive control (e.g., Doxorubicin) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Kinase Assay (Example: CK2 Inhibition)

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the protein kinase CK2, a specific substrate peptide, ATP, and a reaction buffer.

-

Compound Addition: The test compounds (quinoline derivatives) are added to the reaction mixture at various concentrations.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time.

-

Reaction Termination: The reaction is stopped, often by the addition of a stop solution.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or non-radiometric methods like fluorescence-based assays or ELISA.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Calcium Mobilization Assay (for P2X7R Antagonism)

-

Cell Loading: Cells expressing the P2X7 receptor (e.g., h-P2X7R-MCF-7 cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Pre-incubation: The cells are pre-incubated with the test compounds (quinoline derivatives) or a vehicle control.

-

Agonist Stimulation: The cells are stimulated with a P2X7R agonist (e.g., Bz-ATP) to induce calcium influx.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of the test compounds on the agonist-induced calcium response is calculated, and the IC50 value is determined.

Conclusion

The quinoline-3-carboxylic acid scaffold represents a versatile platform for the development of novel therapeutic agents. While the specific mechanism of action for this compound is not yet defined in the literature, research on its structural analogs has revealed a diverse range of biological activities, including antiproliferative effects, protein kinase inhibition, and P2X7 receptor antagonism. The data and experimental protocols summarized in this guide provide a solid foundation for further investigation into the pharmacological properties of this class of compounds. Future studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound, which will be crucial for realizing its full therapeutic potential.

References

The Emergence of 7-Methoxy-2-methylquinoline-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-2-methylquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline carboxylic acid class, a scaffold of significant interest in medicinal chemistry. While the specific discovery of this particular molecule is not extensively documented, its structural motifs are present in numerous biologically active compounds. This technical guide consolidates the available physicochemical data, proposes a detailed synthetic protocol based on established methodologies, and explores the potential biological activities by examining related quinoline derivatives. The information presented herein serves as a comprehensive resource for researchers investigating the therapeutic potential of novel quinoline-based agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. The key properties of this compound are summarized in the table below, compiled from publicly available chemical databases and supplier information.[1][2]

| Property | Value | Source |

| CAS Number | 470702-34-2 | Matrix Scientific[1] |

| Molecular Formula | C12H11NO3 | Matrix Scientific[1], PubChem[2] |

| Molecular Weight | 217.23 g/mol | Matrix Scientific[1] |

| MDL Number | MFCD03085776 | Matrix Scientific[1] |

| Predicted XlogP | 2.1 | PubChem[2] |

| InChI | InChI=1S/C12H11NO3/c1-7-10(12(14)15)5-8-3-4-9(16-2)6-11(8)13-7/h3-6H,1-2H3,(H,14,15) | PubChem[2] |

| SMILES | CC1=C(C=C2C=CC(=CC2=N1)OC)C(=O)O | PubChem[2] |

Proposed Synthesis: An Experimental Protocol

Reaction Scheme: Doebner Reaction

Caption: Proposed synthetic pathway for this compound via the Doebner reaction.

Materials and Methods

Materials:

-

p-Anisidine

-

Acetaldehyde

-

Pyruvic acid

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Activated charcoal

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-anisidine (1 equivalent) in absolute ethanol.

-

Addition of Reactants: To the stirred solution, add pyruvic acid (1.1 equivalents) followed by the slow, dropwise addition of acetaldehyde (1.2 equivalents).

-

Reaction Conditions: Gently heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

-

Purification: Wash the crude product with cold ethanol. For further purification, dissolve the crude solid in a dilute aqueous solution of sodium hydroxide and treat with activated charcoal. Heat the solution and filter it while hot. Acidify the filtrate with hydrochloric acid to precipitate the purified this compound.

-

Drying and Characterization: Collect the purified product by vacuum filtration, wash with distilled water until the washings are neutral to litmus, and dry in a vacuum oven. Characterize the final product by NMR, IR, and mass spectrometry.

Potential Biological Activities and Therapeutic Applications

Derivatives of quinoline-3-carboxylic acid have been reported to exhibit a wide range of biological activities, suggesting the therapeutic potential of this compound. The following table summarizes the observed activities of structurally related compounds.

| Biological Activity | Description | Relevant Cancer Cell Lines/Models | Reference(s) |

| Antiproliferative | Quinoline-3-carboxylic acid derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines. | MCF-7 (breast), K562 (leukemia), SW480, HCT116, CACO2 (colorectal), PANC1 (pancreatic), PC3 (prostate), T47D (mammary), A375 (lung), A549 (melanoma), HELA (cervical) | [9][10][11] |

| Anti-inflammatory | Certain quinoline carboxylic acids have shown significant anti-inflammatory properties in cellular assays. | RAW264.7 mouse macrophages | [9][10] |

| PI3K/Akt/mTOR Pathway Inhibition | The quinoline scaffold is found in compounds designed to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. | HL-60 (leukemia), MDA-MB231 (breast), HCT-116 (colorectal) | [12][13][14][15][16] |

Potential Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several quinoline-based compounds have been investigated as inhibitors of this pathway.[12][13][14][16] A simplified representation of this pathway and the potential point of inhibition by quinoline derivatives is depicted below.

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for quinoline-based inhibitors.

Conclusion

This compound represents a promising, yet underexplored, molecule within the pharmacologically significant class of quinoline carboxylic acids. This technical guide provides a foundational resource for its synthesis and potential biological evaluation. The proposed synthetic protocol offers a clear and established method for its preparation, while the analysis of related compounds highlights its potential as an antiproliferative and anti-inflammatory agent, possibly through the modulation of key signaling pathways such as PI3K/Akt/mTOR. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. PubChemLite - this compound (C12H11NO3) [pubchemlite.lcsb.uni.lu]

- 3. jptcp.com [jptcp.com]

- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 16. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]

Spectroscopic Analysis of 7-Methoxy-2-methylquinoline-3-carboxylic Acid: A Technical Guide

This technical guide provides a detailed overview of the expected spectroscopic data for 7-Methoxy-2-methylquinoline-3-carboxylic acid, a compound of interest in medicinal chemistry and materials science. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside comprehensive experimental protocols for acquiring such spectra. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this molecule.

Molecular Structure and Expected Spectroscopic Features

This compound (C₁₂H₁₁NO₃, Molar Mass: 217.22 g/mol ) possesses a quinoline core, a heterocyclic aromatic system, substituted with a methoxy, a methyl, and a carboxylic acid group.[1] These functional groups give rise to characteristic signals in various spectroscopic analyses, which are crucial for its identification and structural elucidation.

Predicted Spectroscopic Data

Mass Spectrometry

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a powerful technique for determining the accurate mass and elemental composition of a molecule. The predicted m/z values for various adducts of this compound are presented in Table 1.[2]

Table 1: Predicted High-Resolution Mass Spectrometry Data [2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 218.08118 |

| [M+Na]⁺ | 240.06312 |

| [M-H]⁻ | 216.06662 |

| [M+NH₄]⁺ | 235.10772 |

| [M+K]⁺ | 256.03706 |

| [M]⁺ | 217.07335 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The expected chemical shifts for the protons (¹H NMR) and carbon atoms (¹³C NMR) are outlined below. These predictions are based on the analysis of similar quinoline-based structures.

Table 2: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (Quinoline) | 7.0 - 8.5 | m |

| Methoxy H (-OCH₃) | ~3.9 | s |

| Methyl H (-CH₃) | ~2.7 | s |

| Carboxylic Acid H (-COOH) | 12.0 - 14.0 | br s |

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C (-COOH) | 165 - 175 |

| Aromatic/Quinoline C | 100 - 160 |

| Methoxy C (-OCH₃) | ~56 |

| Methyl C (-CH₃) | 20 - 30 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are listed in Table 4.

Table 4: Predicted IR Absorption Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad |

| C-H Stretch (Aromatic/Alkyl) | 3100 - 2850 | Medium |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| C-O Stretch (Methoxy/Carboxylic Acid) | 1300 - 1200 | Strong |

Experimental Protocols

The following sections detail the generalized procedures for obtaining the spectroscopic data.

NMR Spectroscopy

A detailed workflow for acquiring NMR spectra of quinoline carboxylic acids is presented below.

Caption: General workflow for NMR sample preparation and data acquisition.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective for dissolving polar compounds like carboxylic acids. Transfer the solution to a clean, dry 5 mm NMR tube, filtering through a small plug of cotton or glass wool if any particulate matter is present.

-

Data Acquisition: Place the NMR tube into the spectrometer. Set up the desired experiments, including standard 1D (¹H, ¹³C) and potentially 2D experiments (e.g., COSY, HSQC, HMBC) for full structural assignment. Acquire the data according to the instrument's standard operating procedures.

-

Data Processing: Process the raw data using appropriate software. This typically involves Fourier transformation, phase correction, and baseline correction. Analyze the processed spectrum by identifying chemical shifts, determining coupling constants, and integrating peak areas.

IR Spectroscopy

For solid samples, the thin solid film or Attenuated Total Reflectance (ATR) methods are commonly employed.[3][4]

Caption: Workflow for obtaining an IR spectrum of a solid sample.

Protocol (Thin Solid Film Method):

-

Sample Preparation: Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[3]

-

Film Formation: Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3] Allow the solvent to evaporate completely, which will leave a thin film of the solid compound on the plate.[3]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[3]

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. After analysis, clean the salt plates thoroughly with an appropriate solvent and return them to a desiccator.[3]

Mass Spectrometry (ESI-HRMS)

The following protocol is a general guideline for preparing samples for ESI-HRMS analysis.[5]

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile) or water.[5]

-

Working Solution Preparation: Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it to 1 mL with methanol, acetonitrile, or water to achieve a final concentration in the range of 10 µg/mL.[5]

-

Sample Submission: If any precipitate forms, the solution must be filtered.[5] Place the final solution in a standard 2 mL mass spectrometry vial with a pre-slit septum cap.[5]

-

Data Acquisition: Introduce the sample into the ESI source of the high-resolution mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

Data Analysis: Analyze the resulting spectrum to identify the m/z values of the molecular ion and its adducts. Use the accurate mass data to confirm the elemental composition of the compound.

References

- 1. CAS NO. 470702-34-2 | this compound | C12H11NO3 [localpharmaguide.com]

- 2. PubChemLite - this compound (C12H11NO3) [pubchemlite.lcsb.uni.lu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. amherst.edu [amherst.edu]

- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Unveiling the Therapeutic Potential of 7-Methoxy-2-methylquinoline-3-carboxylic acid: A Technical Guide for Drug Discovery

Executive Summary: The quinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While direct experimental data for 7-Methoxy-2-methylquinoline-3-carboxylic acid is limited in publicly available literature, the therapeutic potential of this compound can be inferred from the activities of structurally related analogues. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, with a primary focus on its prospective role in oncology. Drawing on data from similar quinoline-3-carboxylic acid derivatives, this document explores potential mechanisms of action, including antiproliferative effects through the induction of apoptosis and the inhibition of key protein kinases. Detailed experimental protocols for assessing these activities and visualizations of relevant signaling pathways and workflows are provided to guide future research and development efforts for this promising compound.

Introduction to Quinoline-3-Carboxylic Acids

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological properties. The quinoline-3-carboxylic acid moiety, in particular, serves as a versatile template for the design and synthesis of novel therapeutic agents. The structural rigidity of the quinoline core, combined with the electronic properties imparted by the carboxylic acid group and other substituents, allows for specific interactions with a variety of biological targets. This has led to the development of quinoline-based drugs with applications in treating cancer, infectious diseases, and inflammatory conditions.

Potential Therapeutic Targets

Based on the biological activities reported for structurally similar quinoline-3-carboxylic acid derivatives, the primary therapeutic potential of this compound is projected to be in the field of oncology. The key mechanisms through which this class of compounds is believed to exert its anticancer effects are through the induction of programmed cell death (apoptosis) and the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Antiproliferative Activity and Apoptosis Induction

A significant body of research points to the antiproliferative effects of quinoline-3-carboxylic acid derivatives against various cancer cell lines. This activity is often mediated by the induction of apoptosis. While specific data for this compound is not available, related compounds have been shown to trigger apoptotic pathways in cancer cells. The induction of apoptosis by these compounds may involve the modulation of key regulatory proteins, leading to cell cycle arrest and eventual cell death. For instance, some quinoline derivatives have been observed to induce apoptosis in human breast adenocarcinoma cells.[1]

Protein Kinase Inhibition

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many cancers. The quinoline scaffold has been successfully employed in the design of potent protein kinase inhibitors.

Protein Kinase CK2: Studies have identified protein kinase CK2 as a molecular target for derivatives of 3-quinoline carboxylic acid.[2][3] A number of these derivatives have been synthesized and shown to inhibit CK2 with IC50 values in the micromolar range.[2][3] Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against this kinase.

Other Kinase Targets: The broader family of quinoline derivatives has been shown to inhibit a range of other kinases involved in cancer progression. For example, derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent inhibitors of SIRT3.[4] Furthermore, the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer, has been implicated as a target for some quinoline-based compounds.[5] A quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine, has been shown to induce cell death in pancreatic cancer cells through the inhibition of the Akt/mTOR signaling pathway.[6] While these compounds are structurally distinct from this compound, they highlight the potential of the quinoline core to be adapted for targeting various kinases.

Data Presentation

The following table summarizes the in vitro antiproliferative activity of various quinoline-3-carboxylic acid derivatives against different cancer cell lines, as reported in the literature. It is important to note that these are not data for this compound but for structurally related compounds.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 2,4-disubstituted quinoline-3-carboxylic acid derivatives | MCF-7 (Breast Cancer) | Micromolar inhibition | [7] |

| 2,4-disubstituted quinoline-3-carboxylic acid derivatives | K562 (Leukemia) | Micromolar inhibition | [7] |

| 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivative (7c) | MCF-7 (Breast Cancer) | 1.73 ± 0.27 | [8] |

The next table presents the inhibitory activity of certain quinoline-3-carboxylic acid derivatives against protein kinase CK2.

| Compound Class | IC50 (µM) | Reference |

| Tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives | 0.65 to 18.2 | [3][9] |

Experimental Protocols

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

This compound (or other test compounds)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[10][11]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[10] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[10]

-

Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of untreated cells) x 100. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.

Protein Kinase Inhibition Assay

A common method to assess kinase inhibition is through a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[12][13]

Materials:

-

Purified recombinant protein kinase (e.g., CK2)

-

Kinase-specific substrate

-

ATP

-

Test compound (this compound)

-

Kinase assay buffer

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

-

Reaction Setup: In the wells of a 384-well plate, add the test compound at various concentrations. Include control wells with no inhibitor (vehicle control) and wells with a known kinase inhibitor (positive control).

-

Kinase Reaction: To each well, add the kinase, its specific substrate, and ATP to initiate the reaction. The final volume and concentrations of each component should be optimized for the specific kinase being assayed.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Signal Detection: Add the ATP detection reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal that is proportional to the amount of ATP remaining in the well.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition of the kinase. The percent inhibition is calculated, and the IC50 value is determined by plotting the percent inhibition against the compound concentration.

Mandatory Visualization

Caption: Potential signaling pathways targeted by quinoline-3-carboxylic acid derivatives.

Caption: Experimental workflow for the MTT-based antiproliferation assay.

Caption: Experimental workflow for a luminescence-based kinase inhibition assay.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the well-documented biological activities of structurally related quinoline-3-carboxylic acid derivatives provide a strong rationale for its investigation as a potential anticancer agent. The most promising avenues for its mechanism of action appear to be the induction of apoptosis and the inhibition of key protein kinases such as CK2.

To fully elucidate the therapeutic potential of this compound, future research should focus on its synthesis and subsequent biological evaluation. A comprehensive screening against a panel of cancer cell lines using the MTT assay would provide initial insights into its antiproliferative activity. Following this, mechanistic studies should be conducted to determine if the compound induces apoptosis and to identify the specific protein kinase targets through in vitro kinase inhibition assays. Such studies will be crucial in validating the therapeutic potential of this compound and paving the way for its further development as a novel anticancer drug candidate.

References

- 1. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. atcc.org [atcc.org]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. benchchem.com [benchchem.com]

- 13. promega.com [promega.com]

In Vitro Cytotoxicity of Quinoline-3-Carboxylic Acid Derivatives: A Technical Guide

Disclaimer: This guide addresses the in vitro cytotoxicity of the broader class of quinoline-3-carboxylic acid derivatives. Extensive literature searches did not yield specific cytotoxic data for 7-Methoxy-2-methylquinoline-3-carboxylic acid. The information presented herein is based on structurally related compounds and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including potent anticancer effects. Quinoline-3-carboxylic acids, in particular, have been a focus of research for developing novel antiproliferative agents. These compounds exert their cytotoxic effects through various mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical signaling pathways dysregulated in cancer.

Quantitative Cytotoxicity Data

The antiproliferative activity of quinoline derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the cytotoxic activity of various quinoline-3-carboxylic acid and related derivatives against several cancer cell lines.

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| 2,4-disubstituted quinoline-3-carboxylic acid (Compound 2f) | MCF-7 (Breast) | Micromolar Inhibition | [1][2] |

| 2,4-disubstituted quinoline-3-carboxylic acid (Compound 2l) | K562 (Leukemia) | Micromolar Inhibition | [1][2] |

| Quinoline-3-carboxylic acid | MCF-7 (Breast) | Significant Growth Inhibition | [3] |

| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) | [4] |

| Quinolone-3-carboxamide (Compound 10d) | HepG2 (Liver) | 1.07 | [5] |

| Quinolone-3-carboxamide (Compound 10e) | HepG2 (Liver) | 0.88 | [5] |

| Quinolone-3-carboxamide (Compound 10i) | HepG2 (Liver) | 1.60 | [5] |

| Quinoline-3-carboxamide (Thiophene derivative 6b) | MCF-7 (Breast) | 5.069 | [6] |

| Quinoline-3-carboxamide (Benzyloxy derivative 10) | MCF-7 (Breast) | 10.85 | [6] |

Experimental Protocols & Workflows

The evaluation of in vitro cytotoxicity is a critical step in drug discovery. The following are detailed methodologies for key experiments.

General Workflow for In Vitro Cytotoxicity Screening

The diagram below illustrates a standard workflow for assessing the cytotoxic potential of novel compounds.

MTT Cell Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7]

1. Materials and Reagents:

-

Desired cancer cell lines (e.g., MCF-7, HepG2).

-

Appropriate culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Test quinoline derivatives.

-

MTT reagent (5 mg/mL in sterile PBS).

-

Solubilization solution (e.g., anhydrous DMSO).[7]

-

96-well flat-bottom cell culture plates.

-

Humidified incubator (37°C, 5% CO2).

-

Microplate reader.

2. Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 2 x 10^4 cells/well in 100 µL of medium and incubate overnight.

-

Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the quinoline derivatives (e.g., 10–200 µg/mL). Include vehicle-only controls (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against compound concentration.[4]

Apoptosis Detection by Annexin V/PI Staining

This assay is used to quantify apoptosis induced by the test compounds.

1. Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the quinoline derivative at its IC50 concentration for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

-

Analysis: Analyze the stained cells by flow cytometry.[10] Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Signaling Pathways in Quinoline-Induced Cytotoxicity

Quinoline derivatives often induce cytotoxicity in cancer cells by triggering apoptosis. Apoptosis is a regulated process of cell death that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3.[10]

Studies have demonstrated that certain quinoline derivatives can increase the Bax/Bcl-2 ratio, leading to the disruption of the mitochondrial membrane potential and subsequent release of cytochrome c.[11][12] This event triggers the activation of caspase-9, a key initiator of the intrinsic pathway.[10][13] Some derivatives may also activate the extrinsic pathway by engaging death receptors, leading to the activation of caspase-8.[10][13] Both pathways ultimately converge to activate the executioner caspase-3, which orchestrates the dismantling of the cell. Furthermore, some quinoline compounds have been shown to induce cell death by inhibiting the Akt/mTOR signaling pathway and causing endoplasmic reticulum (ER) stress.[14]

References

- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of 7-Methoxy-2-methylquinoline-3-carboxylic Acid as a Potential Kinase Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide outlines a preliminary investigation into the potential of 7-Methoxy-2-methylquinoline-3-carboxylic acid as a kinase inhibitor. While direct inhibitory data for this specific compound is not currently available in public literature, the quinoline-3-carboxylic acid scaffold is a known pharmacophore in the design of kinase inhibitors. Notably, derivatives of this scaffold have demonstrated inhibitory activity against key kinases such as Protein Kinase CK2. This document provides a proposed research framework, including synthetic protocols, detailed methodologies for kinase inhibition assays, and an overview of relevant signaling pathways. The objective is to furnish researchers with the necessary information to initiate a comprehensive evaluation of this compound's therapeutic potential.

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors remains a primary focus in drug discovery. The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds. Specifically, derivatives of quinoline-3-carboxylic acid have emerged as a promising class of kinase inhibitors. Research has shown that modifications to the quinoline ring system can lead to potent and selective inhibition of various kinases.

This guide focuses on the specific analogue, this compound, as a candidate for investigation. The presence of the methoxy and methyl groups at positions 7 and 2, respectively, may confer unique pharmacological properties, including altered target affinity and selectivity compared to other reported quinoline-3-carboxylic acid derivatives.

Proposed Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented, a general and robust method for the synthesis of quinoline-3-carboxylic acids is the Doebner-von Miller reaction or variations thereof. A plausible synthetic route is proposed below.

Proposed Synthetic Pathway:

A common method for synthesizing quinoline-3-carboxylic acids is through the condensation of an appropriately substituted aniline with an α,β-unsaturated aldehyde or ketone, followed by oxidation. An alternative and often higher-yielding approach is the Gould-Jacobs reaction.

dot

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Gould-Jacobs Reaction

-

Step 1: Condensation. React 3-Amino-4-methoxyaniline with diethyl (ethoxymethylene)malonate. This reaction is typically performed in a high-boiling point solvent such as Dowtherm A and heated to a high temperature (e.g., 250 °C) to facilitate cyclization.

-

Step 2: Saponification. The resulting ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is then saponified using a strong base like sodium hydroxide in an alcoholic solvent (e.g., ethanol/water mixture) under reflux.

-

Step 3: Decarboxylation and Chlorination. The resulting carboxylic acid is then decarboxylated by heating, followed by chlorination using a reagent like phosphorus oxychloride (POCl₃) to yield a 4-chloroquinoline intermediate.

-

Step 4: Methylation. The 2-position can be methylated using a suitable methylating agent.

-

Step 5: Hydrolysis. Finally, the ester at the 3-position is hydrolyzed to the carboxylic acid using standard basic or acidic hydrolysis conditions.

-

Purification. The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Preliminary Kinase Inhibition Profile (Hypothetical)

Based on the literature for structurally related quinoline-3-carboxylic acid derivatives, it is hypothesized that this compound may exhibit inhibitory activity against one or more protein kinases. A study on various 3-quinoline carboxylic acids demonstrated that several derivatives inhibit Protein Kinase CK2 with IC₅₀ values in the micromolar range.[1][2][3][4]

Table 1: Hypothetical Kinase Inhibition Profile of this compound

| Kinase Target | Predicted IC₅₀ (µM) | Rationale |

| CK2 | 1 - 20 | Based on the activity of other quinoline-3-carboxylic acid derivatives.[1][2][3][4] |

| EGFR | > 50 | Quinoline derivatives are known to target EGFR, but the substitution pattern is critical for high affinity. |

| VEGFR-2 | > 50 | Some quinoline-based molecules show activity against VEGFR-2. |

| PI3K | > 50 | A potential off-target kinase, as some quinoline scaffolds interact with the PI3K/Akt/mTOR pathway. |

Note: The IC₅₀ values presented in this table are hypothetical and serve as a starting point for experimental investigation. Actual values must be determined empirically.

Experimental Protocols for Kinase Inhibition Assays

To empirically determine the kinase inhibitory activity of this compound, a standardized biochemical kinase assay can be employed.

dot

Caption: General workflow for a biochemical kinase inhibition assay.

Detailed Methodology: ADP-Glo™ Kinase Assay (Promega)

This commercially available luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of the compound in a suitable assay buffer.

-

Prepare a reaction mixture containing the target kinase, its specific substrate, and ATP in the kinase reaction buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the compound dilutions.

-

Add the kinase reaction mixture to initiate the reaction.

-

Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

-

Determine the IC₅₀ value by fitting the dose-response curve to a suitable model (e.g., four-parameter logistic equation) using graphing software such as GraphPad Prism.

-

Relevant Signaling Pathways

Should this compound demonstrate significant inhibitory activity against specific kinases, it will be crucial to understand its potential impact on downstream signaling pathways. Two of the most critical pathways in cancer biology are the PI3K/Akt/mTOR and MAPK/ERK pathways.

References

Methodological & Application

Application Notes: 7-Methoxy-2-methylquinoline-3-carboxylic acid for Protein Kinase CK2 Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinase CK2 is a highly conserved and constitutively active serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and apoptosis.[1] Its dysregulation is implicated in numerous diseases, particularly cancer, making it a significant therapeutic target.[2][3] CK2 phosphorylates hundreds of substrates, positioning it as a central regulator of cellular signaling.[2] The development of specific and effective CK2 inhibitors is therefore a key area of interest in drug discovery.

Quinoline-3-carboxylic acid derivatives have emerged as a promising class of compounds for the inhibition of protein kinase CK2. Research has demonstrated that various substituted quinoline carboxylic acids can inhibit CK2 with IC50 values in the micromolar range.[4] This document provides detailed protocols and application notes for the use of 7-Methoxy-2-methylquinoline-3-carboxylic acid , a representative of this chemical class, in a protein kinase CK2 inhibition assay. While specific inhibitory data for this exact compound is not publicly available, the provided data for a structurally related compound from the same chemical series serves as a valuable reference for screening and preliminary assessment.

Data Presentation: Inhibitory Activity of a Related Quinoline Carboxylic Acid Derivative

The following table summarizes the inhibitory activity of a structurally analogous compound against protein kinase CK2, as reported in the literature. This data provides a benchmark for assessing the potential of this compound and other related compounds.

| Compound Name | Structure | Target Kinase | IC50 (µM) | Reference |

| This compound |  | Protein Kinase CK2 | Data Not Available | - |

| 2-Amino-7-methoxy-quinoline-3-carboxylic acid | Structurally related analog | Protein Kinase CK2 | 1.1 | [4] |

Note: The IC50 value presented is for a structurally similar compound, 2-Amino-7-methoxy-quinoline-3-carboxylic acid, as described by Syniugin et al. in "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2". This value is provided as a representative benchmark for the quinoline-3-carboxylic acid scaffold.

Signaling Pathway Context: Protein Kinase CK2

Protein Kinase CK2 is a key player in several critical pro-survival and proliferative signaling cascades.[5] Its constitutive activity allows it to "horizontally" regulate multiple pathways that are activated by "vertical" stimuli from outside the cell.[2] Understanding the pathways CK2 influences is crucial for interpreting inhibition data.

Caption: Key signaling pathways modulated by Protein Kinase CK2.

Experimental Protocols

A robust and reproducible method for assessing CK2 inhibition is essential. The following protocol describes a common in vitro kinase assay using a radioactive-labeling method with a synthetic peptide substrate, which is highly specific for CK2.[1]